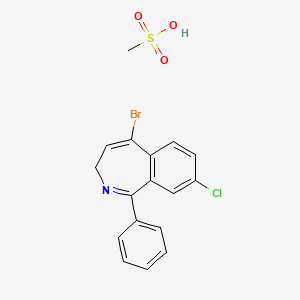![molecular formula C18H22O3 B14401347 [1,4-Dimethoxy-3-(pent-1-en-1-yl)naphthalen-2-yl]methanol CAS No. 86137-30-6](/img/structure/B14401347.png)
[1,4-Dimethoxy-3-(pent-1-en-1-yl)naphthalen-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,4-Dimethoxy-3-(pent-1-en-1-yl)naphthalen-2-yl]methanol: is an organic compound that belongs to the class of naphthalenes This compound is characterized by the presence of methoxy groups at the 1 and 4 positions, a pent-1-en-1-yl group at the 3 position, and a methanol group at the 2 position of the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1,4-Dimethoxy-3-(pent-1-en-1-yl)naphthalen-2-yl]methanol typically involves multiple steps, including the formation of the naphthalene core, introduction of the methoxy groups, and the addition of the pent-1-en-1-yl and methanol groups. Common synthetic routes may include:
Formation of the Naphthalene Core: This can be achieved through cyclization reactions involving aromatic precursors.
Introduction of Methoxy Groups: Methoxylation reactions using methanol and a suitable catalyst.
Addition of Pent-1-en-1-yl Group: This can be done through alkylation reactions using pent-1-ene and a strong base.
Addition of Methanol Group: This step may involve hydroxylation reactions using methanol and an oxidizing agent.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the double bond in the pent-1-en-1-yl group, converting it to a single bond.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as halides (e.g., NaBr) can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of naphthaldehydes or naphthoic acids.
Reduction: Formation of saturated naphthalenes.
Substitution: Formation of halogenated naphthalenes.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes involving naphthalene derivatives.
Medicine:
Drug Development: Potential use in the development of new pharmaceuticals targeting specific pathways.
Industry:
Material Science: The compound can be used in the synthesis of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of [1,4-Dimethoxy-3-(pent-1-en-1-yl)naphthalen-2-yl]methanol involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methanol groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The pent-1-en-1-yl group can undergo conformational changes, affecting the overall activity of the compound.
Comparación Con Compuestos Similares
- 1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene
- (E)-2,6-Dimethoxy-4-(prop-1-en-1-yl)phenol
- MDMB-4en-PINACA
Comparison:
- Structural Differences: While similar compounds may have methoxy and alkyl groups, the specific positions and types of these groups can vary, leading to differences in chemical reactivity and biological activity.
- Uniqueness: [1,4-Dimethoxy-3-(pent-1-en-1-yl)naphthalen-2-yl]methanol is unique due to its specific substitution pattern on the naphthalene ring, which can result in distinct chemical and biological properties.
Propiedades
Número CAS |
86137-30-6 |
|---|---|
Fórmula molecular |
C18H22O3 |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
(1,4-dimethoxy-3-pent-1-enylnaphthalen-2-yl)methanol |
InChI |
InChI=1S/C18H22O3/c1-4-5-6-9-15-16(12-19)18(21-3)14-11-8-7-10-13(14)17(15)20-2/h6-11,19H,4-5,12H2,1-3H3 |
Clave InChI |
WSYOOYXVMLEUKD-UHFFFAOYSA-N |
SMILES canónico |
CCCC=CC1=C(C2=CC=CC=C2C(=C1CO)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[7-(Benzyloxy)-2,3,4,6-tetramethoxyphenanthren-9-YL]methanol](/img/structure/B14401275.png)
![4-[2-(2,4-Dinitrophenyl)hydrazinylidene]-3-nitrocyclohexa-2,5-dien-1-one](/img/structure/B14401283.png)



![Ethyl {1-[(benzyloxy)methyl]-1H-tetrazol-5-yl}acetate](/img/structure/B14401309.png)

![2,6-Bis[(4-azidophenyl)methylidene]-4-(hydroxymethyl)cyclohexan-1-one](/img/structure/B14401320.png)

![1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}pyrrolidin-3-one](/img/structure/B14401326.png)
![N-{[3-Phenyl-2-(pyrrolidine-1-sulfonyl)oxiran-2-yl]methyl}ethanamine](/img/structure/B14401329.png)

![6-Chloro-5-methyl-1,6-diazabicyclo[3.1.0]hexane](/img/structure/B14401334.png)
![3-[(2,4,6-Trimethyldecyl)oxy]propan-1-amine](/img/structure/B14401342.png)
